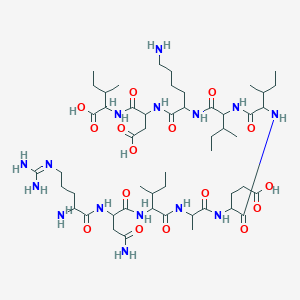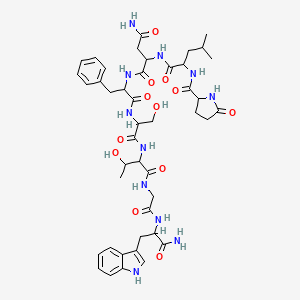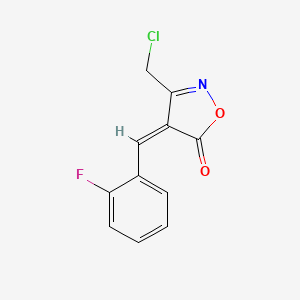
(4E)-3-(chloromethyl)-4-(2-fluorobenzylidene)isoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-3-(氯甲基)-4-(2-氟苄叉基)异恶唑-5(4H)-酮是一种合成的有机化合物,属于异恶唑类。异恶唑是含有氧原子和氮原子的五元杂环化合物。这种特殊的化合物以氯甲基和氟苄叉基的存在为特征,这些基团可能会赋予其独特的化学和生物学性质。
准备方法
合成路线和反应条件
(4E)-3-(氯甲基)-4-(2-氟苄叉基)异恶唑-5(4H)-酮的合成通常涉及以下步骤:
异恶唑环的形成: 可以通过α,β-不饱和羰基化合物与羟胺的环化反应来实现。
氯甲基的引入: 此步骤可能涉及使用氯甲基甲醚或甲醛和盐酸等试剂进行的氯甲基化反应。
氟苄叉基的形成: 这可以通过异恶唑衍生物与2-氟苯甲醛在碱性或酸性条件下的缩合反应来完成。
工业生产方法
这种化合物的工业生产可能涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用催化剂、控制反应环境以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
(4E)-3-(氯甲基)-4-(2-氟苄叉基)异恶唑-5(4H)-酮可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。
取代: 氯甲基可以参与与胺或硫醇等亲核试剂的亲核取代反应。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 乙醇等有机溶剂中的氨或伯胺。
主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的异恶唑衍生物。
科学研究应用
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌活性。
医学: 由于其独特的化学结构,可能用于药物开发。
工业: 可能用于开发新材料或作为工业过程中的化学中间体。
作用机制
(4E)-3-(氯甲基)-4-(2-氟苄叉基)异恶唑-5(4H)-酮的作用机制取决于其特定的生物靶点。一般而言,它可能与酶或受体相互作用,导致特定生化途径的抑制或激活。氯甲基和氟苄叉基的存在可能会增强其对某些分子靶点的结合亲和力和特异性。
相似化合物的比较
类似化合物
(4E)-3-(氯甲基)-4-(苄叉基)异恶唑-5(4H)-酮: 缺少氟原子,这可能会影响其化学和生物学性质。
(4E)-3-(甲基)-4-(2-氟苄叉基)异恶唑-5(4H)-酮: 缺少氯甲基,这可能会影响其反应性和应用。
独特性
(4E)-3-(氯甲基)-4-(2-氟苄叉基)异恶唑-5(4H)-酮中同时存在氯甲基和氟苄叉基使其与其他异恶唑衍生物相比具有独特性。这些官能团可能赋予其独特的化学反应性和生物活性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C11H7ClFNO2 |
|---|---|
分子量 |
239.63 g/mol |
IUPAC 名称 |
(4Z)-3-(chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H7ClFNO2/c12-6-10-8(11(15)16-14-10)5-7-3-1-2-4-9(7)13/h1-5H,6H2/b8-5- |
InChI 键 |
PRZYGTZIZOEBFS-YVMONPNESA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=NOC2=O)CCl)F |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C(=NOC2=O)CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12106490.png)
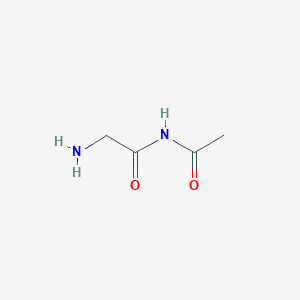
![Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)](/img/structure/B12106494.png)
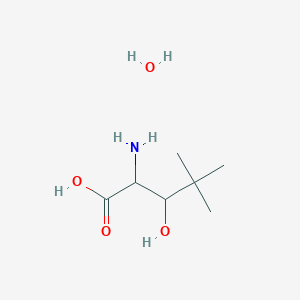
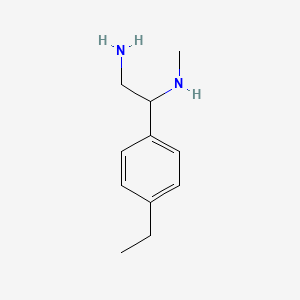
![[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid](/img/structure/B12106504.png)


![N-(2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12106512.png)
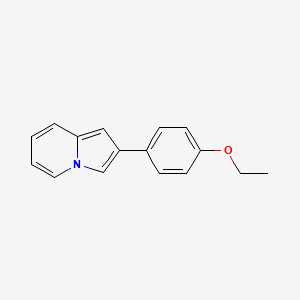
![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)
